![molecular formula C7H6N2OS B1298745 4-(Furan-2-yl)-1,3-thiazol-2-amine CAS No. 28989-52-8](/img/structure/B1298745.png)
4-(Furan-2-yl)-1,3-thiazol-2-amine
Overview
Description
Furan derivatives are important in the field of medicinal chemistry due to their wide range of biological activities . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, and furanocoumarins .
Synthesis Analysis
Furan derivatives can be synthesized from furfural, which is typically produced from waste biomass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis
Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . The furan ring is a constituent of several important natural products .Chemical Reactions Analysis
Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis
The physical properties of furan derivatives offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.Scientific Research Applications
Synthesis and Reactivity Studies
Researchers have been focusing on the synthesis and reactivity of compounds related to "4-(Furan-2-yl)-1,3-thiazol-2-amine." For instance, Aleksandrov et al. (2021) explored the synthesis and reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, indicating the potential of furan-2-yl compounds in generating various organic compounds through electrophilic substitution reactions (Aleksandrov et al., 2021).
Antimicrobial Activities
The antimicrobial potential of derivatives has been a significant area of study. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and tested their antimicrobial activities, showing some compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).
Pharmacological Applications
The exploration into pharmacological applications has yielded promising results. Rodríguez et al. (2017) synthesized a BODIPY-based fluorescent probe as a tracer for biodistribution studies of a new anti-Chagas agent, demonstrating the compound's potential in pre-clinical studies for Chagas disease treatment (Rodríguez et al., 2017).
Molecular Characterization and Biological Activity
Molecular characterization and evaluation of biological activities have been crucial in understanding the applications of these compounds. Cakmak et al. (2022) conducted experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole, highlighting its antimicrobial activity and suggesting potential pharmacological applications (Cakmak et al., 2022).
Insecticidal Activity
Exploring insecticidal activity, Luo Xian (2011) synthesized 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)N-(aryl)thiazol-2-amines and evaluated their insecticidal activity against Aphis fabae, showing promising results at certain concentrations (Luo Xian, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(furan-2-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGALUSBPYALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352488 | |
Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28989-52-8 | |
Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(furan-2-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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